molecular formula C51H80N18O11 B12419244 Y4R agonist-1

Y4R agonist-1

Cat. No.: B12419244
M. Wt: 1121.3 g/mol
InChI Key: HRFROEUEVCIDOO-BGBFCPIGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Y4R agonist-1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and reaction time to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, substitution of specific amino acids can lead to the formation of peptide analogues with higher affinity or selectivity for the Y4 receptor .

Mechanism of Action

Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other agonists and antagonists of the neuropeptide Y receptor family, such as:

  • Y1R agonists
  • Y2R agonists
  • Y5R agonists

Uniqueness

Y4R agonist-1 is unique due to its high affinity and selectivity for the Y4 receptor, making it a potent tool for studying the specific functions of this receptor. Compared to other neuropeptide Y receptor agonists, this compound has shown promising potential as a therapeutic agent for obesity and metabolic disorders .

Properties

Molecular Formula

C51H80N18O11

Molecular Weight

1121.3 g/mol

IUPAC Name

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide

InChI

InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HRFROEUEVCIDOO-BGBFCPIGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Origin of Product

United States

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